molecular formula C9H10N4OS B14382005 5-Amino-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 88312-49-6

5-Amino-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14382005
CAS No.: 88312-49-6
M. Wt: 222.27 g/mol
InChI Key: YGGXMBRQESYUPV-UHFFFAOYSA-N
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Description

5-Amino-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the triazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the nitro group (if present in derivatives), resulting in the formation of amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, 5-Amino-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is studied for its potential antimicrobial, antifungal, and anticancer properties. It has shown promising activity against certain bacterial and fungal strains.

Medicine: The compound is explored for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 5-Amino-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-Amino-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-Amino-4-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Comparison: Compared to its analogs, 5-Amino-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, solubility, and overall biological activity. The presence of the methoxy group may enhance its ability to interact with specific molecular targets, making it a more potent antimicrobial or anticancer agent compared to its analogs.

Properties

CAS No.

88312-49-6

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

3-amino-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H10N4OS/c1-14-7-5-3-2-4-6(7)13-8(10)11-12-9(13)15/h2-5H,1H3,(H2,10,11)(H,12,15)

InChI Key

YGGXMBRQESYUPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)N

Origin of Product

United States

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